3,5,6-Triphenyl-1,2,4-triazine
Overview
Description
3,5,6-Triphenyl-1,2,4-triazine is a unique chemical compound with the linear formula C21H15N3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 3,5,6-Triphenyl-1,2,4-triazine has been studied in various ways. For instance, one method involves the cyclotrimerization of benzonitrile in chlorosulfonic acid . Another approach involves the iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source .Molecular Structure Analysis
The molecular structure of 3,5,6-Triphenyl-1,2,4-triazine is characterized by a linear formula of C21H15N3 . The molecular weight of this compound is 309.374 .Chemical Reactions Analysis
Triazines, including 3,5,6-Triphenyl-1,2,4-triazine, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5,6-Triphenyl-1,2,4-triazine include a molecular weight of 309.36 and a linear formula of C21H15N3 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Reactions with Organomagnesium Halides
3,5,6-Triphenyl-1,2,4-triazine demonstrates significant reactivity towards organomagnesium halides. Studies have revealed that compounds like 3,5,6-triphenyl-1,2,4-triazine react with phenylmagnesium bromide, leading to the formation of various products. This reaction showcases its utility in organic synthesis and functionalization processes (Mustafa, Mansour, & Zaher, 1971).
Electrochromic Behavior
Derivatives of 3,5,6-Triphenyl-1,2,4-triazine exhibit notable electrochromic behavior, useful in the development of smart materials. These derivatives, especially when combined with fluorene, carbazole, and phenothiazine moieties, have been electrochemically studied, highlighting their potential in electronic applications (Data et al., 2016).
Luminescence and Liquid Crystal Behavior
Certain derivatives of 3,5,6-Triphenyl-1,2,4-triazine, particularly those with long alkoxyl side chains, have been synthesized and are found to exhibit liquid-crystalline properties along with high quantum yields in photoluminescence. This makes them suitable for applications in advanced display technologies and optoelectronic devices (Lee & Yamamoto, 2001).
Corrosion Inhibition
Triazine derivatives, including those based on 3,5,6-Triphenyl-1,2,4-triazine, have shown effectiveness in inhibiting corrosion in metals, particularly in acidic environments. This property is crucial for protecting industrial equipment and infrastructure (Singh et al., 2018).
Photochemistry
The photochemical properties of 3,5,6-Triphenyl-1,2,4-triazine and its derivatives are of significant interest. Studies have investigated the synthesis and photochemistry of these compounds, providing insights into their potential use in the field of photochemistry and materials science (Nagy et al., 1988).
properties
IUPAC Name |
3,5,6-triphenyl-1,2,4-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-24-21(22-19)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJWQBWRRPZDAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423371 | |
Record name | 3,5,6-triphenyl-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-Triphenyl-1,2,4-triazine | |
CAS RN |
24108-44-9 | |
Record name | 3,5,6-triphenyl-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,6-TRIPHENYL-1,2,4-TRIAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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